Diazepam-d8 Diazepam-d8 Diazepam-d8 (exempt preparation) is intended for use as an internal standard for the quantification of diazepam by GC- or LC-MS. Diazepam is categorized as a benzodiazepine. Diazepam is regulated as a Schedule IV compound in the United States. Diazepam-d8 (exempt preparation) is provided as a DEA exempt preparation. This product is intended for research and forensic applications.
Diazepam-d8 is an analytical reference material that is intended for use as an internal standard for the quantification of diazepam by GC- or LC-MS. Diazepam is categorized as a benzodiazepine. Diazepam-d8 is regulated as a Schedule IV compound in the United States. This product is intended for research and forensic applications. This product is a qualified Reference Material (RM) that has been manufactured and tested to meet ISO17025 and Guide 34 guidelines. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability of measurements. All traceable RMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.
Diazepam-d8 is the deuterium labelled form of Diazepam, which is an anxiolytic; skeletal muscle relaxant, also used as anticonvulsant.
Diazepam-d8 is intended for use as an internal standard for the quantification of diazepam by GC-or LC-MS. Diazepam is a benzodiazepine compound that positively modulates GABAA receptors to produce anxiolytic and anticonvulsant effects. It is regulated as a Schedule IV compound in the United States. This product is intended for forensic and research purposes.
Brand Name: Vulcanchem
CAS No.: 83056-50-2
VCID: VC0161131
InChI: InChI=1S/C16H13ClN2O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3/i1D3,2D,3D,4D,5D,6D
SMILES: [2H]C1=C([2H])C([2H])=C([2H])C([2H])=C1C2=NCC(N(C([2H])([2H])[2H])C3=CC=C(Cl)C=C32)=O
Molecular Formula: C16H13ClN2O
Molecular Weight: 292.79 g/mol

Diazepam-d8

CAS No.: 83056-50-2

Cat. No.: VC0161131

Molecular Formula: C16H13ClN2O

Molecular Weight: 292.79 g/mol

* For research use only. Not for human or veterinary use.

Diazepam-d8 - 83056-50-2

Specification

Description Diazepam-d8 (exempt preparation) is intended for use as an internal standard for the quantification of diazepam by GC- or LC-MS. Diazepam is categorized as a benzodiazepine. Diazepam is regulated as a Schedule IV compound in the United States. Diazepam-d8 (exempt preparation) is provided as a DEA exempt preparation. This product is intended for research and forensic applications.
Diazepam-d8 is an analytical reference material that is intended for use as an internal standard for the quantification of diazepam by GC- or LC-MS. Diazepam is categorized as a benzodiazepine. Diazepam-d8 is regulated as a Schedule IV compound in the United States. This product is intended for research and forensic applications. This product is a qualified Reference Material (RM) that has been manufactured and tested to meet ISO17025 and Guide 34 guidelines. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability of measurements. All traceable RMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.
Diazepam-d8 is the deuterium labelled form of Diazepam, which is an anxiolytic; skeletal muscle relaxant, also used as anticonvulsant.
Diazepam-d8 is intended for use as an internal standard for the quantification of diazepam by GC-or LC-MS. Diazepam is a benzodiazepine compound that positively modulates GABAA receptors to produce anxiolytic and anticonvulsant effects. It is regulated as a Schedule IV compound in the United States. This product is intended for forensic and research purposes.
CAS No. 83056-50-2
Molecular Formula C16H13ClN2O
Molecular Weight 292.79 g/mol
IUPAC Name 7-chloro-5-(2,3,4,5,6-pentadeuteriophenyl)-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one
Standard InChI InChI=1S/C16H13ClN2O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3/i1D3,2D,3D,4D,5D,6D
Standard InChI Key AAOVKJBEBIDNHE-JGUCLWPXSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)N(C3=C2C=C(C=C3)Cl)C([2H])([2H])[2H])[2H])[2H]
SMILES [2H]C1=C([2H])C([2H])=C([2H])C([2H])=C1C2=NCC(N(C([2H])([2H])[2H])C3=CC=C(Cl)C=C32)=O
Canonical SMILES CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3

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